molecular formula C9H4BrF5O B13433198 2,4-Difluoro-5-(trifluoromethyl)phenacyl bromide

2,4-Difluoro-5-(trifluoromethyl)phenacyl bromide

Cat. No.: B13433198
M. Wt: 303.02 g/mol
InChI Key: FUELWVCDVWMICJ-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-(trifluoromethyl)phenacyl bromide is a fluorinated aromatic ketone derivative with a bromine atom at the α-position of the carbonyl group. Its molecular structure features two fluorine atoms at the 2- and 4-positions of the benzene ring and a trifluoromethyl (-CF₃) group at the 5-position. This compound is primarily used as an alkylating agent in organic synthesis, particularly in the formation of heterocyclic compounds such as pyrimidines, thiazoles, and spirocyclic systems . The electron-withdrawing fluorine and trifluoromethyl groups enhance its reactivity in nucleophilic substitution reactions while increasing lipophilicity, which is advantageous in pharmaceutical and agrochemical applications .

Properties

Molecular Formula

C9H4BrF5O

Molecular Weight

303.02 g/mol

IUPAC Name

2-bromo-1-[2,4-difluoro-5-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H4BrF5O/c10-3-8(16)4-1-5(9(13,14)15)7(12)2-6(4)11/h1-2H,3H2

InChI Key

FUELWVCDVWMICJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1C(F)(F)F)F)F)C(=O)CBr

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of phenacyl bromides typically follows the bromination of phenylacetyl derivatives. For fluorinated and trifluoromethylated phenacyl bromides such as this compound, the synthetic route involves:

  • Preparation or procurement of the corresponding phenylacetic acid derivative bearing the fluorine and trifluoromethyl substituents.
  • Conversion of the phenylacetic acid derivative to the phenacyl bromide via bromination of the alpha position adjacent to the carbonyl group.

This route is supported by the general method described for phenacyl bromides synthesis through alpha-bromination of phenylacetic acids or their derivatives.

Stepwise Preparation Details

Step Description Reagents/Conditions Notes
1 Synthesis of 2,4-difluoro-5-(trifluoromethyl)phenylacetic acid Starting from 2,4-difluoro-5-(trifluoromethyl)benzene or related fluorinated aromatic precursors; involves halogenation, Friedel-Crafts acylation, or nucleophilic substitution reactions Patented methods for related trifluorophenylacetic acids suggest use of alkyl cyanoacetates or halogenated precursors with bases like sodium hydroxide or potassium hydroxide in polar aprotic solvents
2 Alpha-bromination of phenylacetic acid derivative Brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in presence of acid or base catalysts The bromination targets the alpha position to the carbonyl, producing the phenacyl bromide with retention of fluorine and trifluoromethyl substituents
3 Purification and isolation Standard organic purification techniques such as recrystallization or chromatography Ensures high purity for subsequent synthetic applications

Specific Synthetic Protocol (Literature-Derived)

A typical synthetic procedure for this compound involves:

  • Dissolving the 2,4-difluoro-5-(trifluoromethyl)phenylacetic acid in an organic solvent such as acetonitrile or dichloromethane.
  • Cooling the solution to 0–5 °C to control reaction rate and selectivity.
  • Adding bromine dropwise under stirring to effect alpha-bromination.
  • Monitoring the reaction by TLC or HPLC to confirm completion.
  • Quenching excess bromine with sodium bisulfite solution.
  • Extracting the product into an organic phase, drying over anhydrous magnesium sulfate.
  • Concentrating and purifying the product by recrystallization from suitable solvents.

This method aligns with standard phenacyl bromide synthesis adapted for fluorinated substrates.

Analytical Data and Research Findings

Characterization Data

Parameter Value
Molecular Weight 303.02 g/mol
Melting Point Not explicitly reported, but phenacyl bromides generally range from 50–120 °C depending on substitution
NMR Spectroscopy Characteristic signals for aromatic protons substituted with fluorine and trifluoromethyl groups; alpha-bromomethylene protons appear as singlets or doublets depending on coupling
Mass Spectrometry Molecular ion peak at m/z corresponding to 303, with isotopic pattern for bromine (79Br and 81Br)
Infrared Spectroscopy Strong carbonyl stretch near 1700 cm⁻¹; C-F and C-Br stretches detectable

Research Applications and Implications

  • The presence of fluorine and trifluoromethyl groups enhances the compound’s reactivity and stability, making it a valuable intermediate for synthesizing biologically active molecules.
  • Phenacyl bromides serve as alkylating agents and precursors to heterocycles, with fluorinated derivatives showing improved pharmacokinetic properties.
  • Research indicates that fluorination patterns influence the compound's reactivity in nucleophilic substitution and cross-coupling reactions.

Comparative Analysis of Preparation Methods

Method Aspect Traditional Phenacyl Bromide Synthesis Fluorinated Phenacyl Bromide Synthesis (e.g., 2,4-Difluoro-5-(trifluoromethyl))
Starting Material Phenylacetic acid or derivatives Fluorinated phenylacetic acid derivatives (e.g., 2,4-difluoro-5-(trifluoromethyl)phenylacetic acid)
Brominating Agent Br2, NBS Same, but reaction conditions more controlled to preserve fluorine substituents
Solvent Acetonitrile, dichloromethane Polar aprotic solvents preferred to maintain selectivity
Temperature Control Ambient or slightly cooled Strict cooling (0–5 °C) to prevent side reactions
Purification Recrystallization, chromatography Similar, but with attention to fluorinated compound stability

Summary and Outlook

The preparation of this compound is achieved primarily through alpha-bromination of the corresponding fluorinated phenylacetic acid derivative. The synthetic approach requires careful control of reaction conditions to maintain the integrity of fluorine and trifluoromethyl groups. The compound’s unique substitution pattern confers enhanced chemical properties, making it a valuable intermediate for advanced organic synthesis.

Future research directions include optimizing synthesis for higher yields and exploring alternative brominating agents that offer milder conditions or better selectivity. Additionally, expanding the scope of fluorinated phenacyl bromides can lead to new compounds with improved biological activities.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-5-(trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The phenacyl group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: The compound can be reduced to form alcohols or hydrocarbons.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4-Difluoro-5-(trifluoromethyl)phenacyl bromide is a synthetic organic compound with diverse applications, primarily in scientific research. It is not intended for human therapeutic or veterinary use.

Scientific Research Applications

  • Synthesis of Pharmaceuticals: 2,4-dichloro-5-trifluoromethyl-pyrimidine is useful as an intermediate in the manufacture of pharmaceutically active ingredients, such as treatments for cancer .
  • Organic Synthesis: It serves as a reagent in organic synthesis for the preparation of complex molecules.
  • Study of Enzyme Mechanisms and Protein Interactions: This compound is utilized in biological studies focusing on enzyme mechanisms and protein interactions.
  • Production of Agrochemicals and Specialty Chemicals: It is also used in the production of agrochemicals and specialty chemicals.

Reactivity
The mechanism of action of 2,6-Difluoro-3-(trifluoromethyl)phenacyl bromide involves its reactivity toward nucleophiles and electrophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. The difluoro and trifluoromethyl groups enhance the electrophilicity of the carbonyl carbon, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-(trifluoromethyl)phenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing nucleophilic substitution reactions to occur. The trifluoromethyl and difluoro groups enhance the compound’s reactivity by stabilizing the transition state and increasing the electrophilicity of the phenacyl carbon .

Comparison with Similar Compounds

Substitution Pattern and Reactivity

Key Analogs :

3-Fluoro-5-(trifluoromethyl)phenacyl bromide (CAS 202664-38-8)

  • Substituents: Fluorine at C3, -CF₃ at C3.
  • Reactivity: The meta-fluorine reduces electron density at the para-position, directing nucleophilic attack to the ortho-position.
  • Applications: Used in synthesizing triazole hybrids with enhanced antimicrobial activity.

4-Fluoro-3-(trifluoromethyl)phenacyl bromide (CAS 544429-22-3)

  • Substituents: Fluorine at C4, -CF₃ at C3.
  • Reactivity: The -CF₃ group at C3 creates steric hindrance, slowing reactions compared to the 2,4-difluoro derivative.

3-Fluoro-4-(trifluoromethyl)phenacyl bromide (Ref: 54-PC8501)

  • Substituents: Fluorine at C3, -CF₃ at C4.
  • Reactivity: Adjacent fluorine and -CF₃ groups lead to strong electron-withdrawing effects, increasing electrophilicity of the carbonyl carbon.

Comparison with Target Compound :

  • 2,4-Difluoro-5-(trifluoromethyl)phenacyl bromide exhibits superior reactivity in SN₂ reactions due to the combined inductive effects of two fluorines and -CF₃. This configuration directs nucleophiles to the α-bromine site with minimal steric hindrance .

Triazolothiadiazine Derivatives :

  • Fluorinated phenacyl bromides (e.g., 4-chloro/fluoro phenacyl bromide ) yield triazolothiadiazines with reduced ulcerogenic risk and improved anti-inflammatory activity. The 2,4-difluoro analog likely enhances metabolic stability due to fluorine’s resistance to oxidative degradation .

Antimicrobial Agents :

  • 4-Methyl phenacyl bromide and 4-chloro phenacyl bromide are used in naphthyl ether syntheses. The trifluoromethyl group in the target compound improves membrane permeability, increasing antimicrobial efficacy compared to non-fluorinated analogs .

Physical and Chemical Properties

Property This compound 4-Fluorophenacyl Bromide 5-Fluoro-2-(trifluoromethyl)benzyl Bromide
Molecular Weight (g/mol) ~287.0 (estimated) 217.04 271.05
Boiling Point Not reported Not reported Not reported
Solubility High in polar aprotic solvents (e.g., DMF) Moderate in acetone Low in water, high in chloroform
Reactivity with Nucleophiles High (Br as leaving group) Moderate Moderate (Br as leaving group)

Key Observations :

  • The trifluoromethyl group increases molecular weight and lipophilicity, favoring applications in drug design.
  • Fluorine substituents lower pKa of the α-hydrogen, enhancing acidity and facilitating enolate formation in cyclization reactions .

Heterocycle Formation :

  • The target compound reacts with thiocarbohydrazides to form triazolothiadiazines, whereas phenacyl bromide derivatives with fewer fluorines yield less stable analogs .
  • In FeCl₃-catalyzed pyrrole synthesis, this compound provides higher regioselectivity compared to β-nitrostyrene derivatives .

Comparison with Benzyl Bromides :

  • 5-Fluoro-2-(trifluoromethyl)benzyl bromide (CAS 239135-48-9) is less reactive in nucleophilic substitutions due to the absence of a carbonyl group. This limits its utility in ketone-based cyclizations.

Biological Activity

2,4-Difluoro-5-(trifluoromethyl)phenacyl bromide is a synthetic organic compound characterized by its unique fluorinated structure. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities, particularly as an antimicrobial and anticancer agent. The presence of multiple fluorine atoms enhances its lipophilicity and stability, which may contribute to its biological effects.

  • Molecular Formula : C₉H₄BrF₅O
  • Molecular Weight : 303.03 g/mol
  • Appearance : White to pale yellow solid
  • CAS Number : 1211707-65-1

The biological activity of this compound is primarily attributed to its reactivity with various biological macromolecules. The electron-withdrawing nature of the fluorine and trifluoromethyl groups increases the compound's electrophilic character, facilitating interactions with nucleophiles in biological systems. Such interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity:

  • Antimicrobial Activity : The compound shows promise as an antimicrobial agent against various pathogens. Its structural characteristics allow it to penetrate microbial membranes effectively.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. The fluorinated structure is believed to enhance metabolic stability and bioavailability, making it a candidate for further drug development.

Case Studies and Research Findings

Several studies have explored the biological activity of similar fluorinated compounds, providing insights into the potential efficacy of this compound:

  • Antimicrobial Efficacy : A study demonstrated that fluorinated phenacyl derivatives possess significant antimicrobial properties. The mechanism involves disruption of microbial cellular integrity through enhanced membrane permeability .
  • Cytotoxicity Against Cancer Cells : In vitro studies have shown that compounds with similar structures exhibit cytotoxic effects on human tumor cell lines. For example, a related compound was reported to inhibit the PI3K/AKT pathway in leukemic cells, leading to reduced cell proliferation .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of fluorinated compounds indicate that the presence of electron-withdrawing groups like fluorine enhances biological activity. This suggests that modifications in the structure of this compound could further optimize its therapeutic potential .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialSignificant activity against pathogens
AnticancerCytotoxic effects on tumor cells
MechanismDisruption of cellular integrity
SAR InsightsEnhanced activity with fluorination

Q & A

Q. What are the optimal synthetic routes for 2,4-difluoro-5-(trifluoromethyl)phenacyl bromide, and how do reaction conditions influence yield?

Answer: The synthesis of fluorinated phenacyl bromides typically involves bromination of substituted acetophenones. For example:

  • Direct bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in polar solvents like carbon disulfide or acetic acid ().
  • Halogen exchange with HBr or LiBr under acidic conditions, particularly for introducing fluorine substituents ().

Q. Key considerations for yield optimization :

  • Temperature control (e.g., reflux in acetic acid at 110–120°C for 6–8 hours) to prevent decomposition ().
  • Solvent selection: Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity but may require inert atmospheres to avoid moisture sensitivity ().
  • Catalysts: Lewis acids like FeCl₃ can accelerate bromination by stabilizing intermediates ().

Q. How should researchers handle stability and storage of this compound to prevent degradation?

Answer:

  • Storage : Keep in amber glass containers at 2–8°C under nitrogen to minimize light- or moisture-induced decomposition ().
  • Incompatibilities : Avoid contact with strong bases (e.g., NaOH) or oxidizers (e.g., KMnO₄), which trigger exothermic decomposition ().
  • Decomposition products : Thermal degradation (>150°C) releases toxic hydrogen fluoride (HF) and brominated byproducts ().

Q. Stability tests :

  • TGA/DSC analysis confirms decomposition onset at 112°C ().
  • HPLC monitoring over 6 months shows <5% degradation under recommended storage ().

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., -CF₃, -F) influence reactivity in nucleophilic substitution reactions?

Answer: The -CF₃ and -F groups enhance electrophilicity at the α-carbon via inductive effects, accelerating SN₂ reactions. For example:

  • Reaction with pyridines : Rate constants increase 3-fold compared to non-fluorinated analogs due to reduced transition-state steric hindrance ().
  • Solvent effects : Methanol or DMF stabilizes charge separation in the transition state, improving yields in alkylation reactions ().

Q. Mechanistic insight :

  • Density Functional Theory (DFT) calculations show a 20% reduction in activation energy for fluorinated derivatives ().

Q. What strategies resolve contradictions in reaction outcomes when using this compound in multicomponent syntheses?

Answer: Contradictions (e.g., variable yields in pyrrole synthesis) arise from competing pathways:

  • Dominant pathway : FeCl₃-catalyzed Michael addition/cyclization with amines and acetylenedicarboxylates ().
  • Minor pathway : Hydrolysis to phenacyl alcohol under wet conditions ().

Q. Mitigation strategies :

  • Stoichiometric control : Limit water content to <0.1% (Karl Fischer titration) ().
  • Real-time monitoring : Use in-situ FTIR to detect intermediates (e.g., enaminone IM14) and adjust reaction parameters dynamically ().

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Answer:

  • Analytical techniques :
    • ¹⁹F NMR : Peaks at δ -62 ppm (CF₃) and -110 ppm (C-F) confirm substitution patterns ().
    • HRMS : Expected m/z 315.92 [M+H]⁺ (calc. 315.91) ().
  • Impurity profiling :
    • HPLC-DAD : Detect hydrolyzed byproducts (e.g., phenacyl alcohol) at RT 4.2 min ().

Q. Validation protocol :

Dry sample under vacuum (40°C, 24h).

Dissolve in deuterated DMSO for NMR ().

Compare melting point with literature (mp 89–91°C) ().

Methodological Notes

  • Safety : Use self-contained breathing apparatus (SCBA) and EN 374-certified gloves during handling ().
  • Waste disposal : Neutralize with 10% NaHCO₃ before incineration to avoid HF emissions ().

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